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Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 2-(4-Methoxyphenoxy)cyclopentan-1-ol Isomers: A Comprehensive Mechanistic Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the rational design of small-molecule therapeutics, the stereochemistry of fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the rational design of small-molecule therapeutics, the stereochemistry of flexible cyclic scaffolds dictates not only the spatial vector of pharmacophores but also the physicochemical properties of the API (Active Pharmaceutical Ingredient). 2-(4-Methoxyphenoxy)cyclopentan-1-ol presents a classic thermodynamic tug-of-war. It possesses two contiguous stereocenters on a cyclopentane ring, yielding cis and trans diastereomers.

As a Senior Application Scientist, I frequently observe that assumptions based purely on steric hindrance fail when applied to heteroatom-substituted cyclic systems. This guide provides an in-depth mechanistic analysis of the thermodynamic stability of these isomers, demonstrating how intramolecular hydrogen bonding can override steric penalties, and provides self-validating experimental protocols to quantify these energetic differences.

Structural and Conformational Dynamics

The cyclopentane ring is not a planar polygon; it rapidly interconverts between envelope and half-chair conformations to relieve Pitzer (torsional) strain. When substituting the ring at the 1 and 2 positions with a hydroxyl group and a bulky 4-methoxyphenoxy group, the conformational landscape becomes highly constrained.

  • The trans Isomer: In a vacuum devoid of electronic interactions, the trans configuration is thermodynamically favored. It can adopt a di-pseudo-equatorial conformation, which minimizes 1,3-diaxial interactions and gauche steric strain between the bulky ether linkage and the hydroxyl group.

  • The cis Isomer: The cis configuration forces the molecule into a pseudo-axial/pseudo-equatorial arrangement. This inherently introduces a significant steric penalty due to unavoidable gauche interactions and ring strain [2].

If sterics were the sole governing factor, the trans isomer would be the undisputed thermodynamic sink. However, empirical data in non-polar environments often contradicts this.

The Thermodynamic Tug-of-War: Sterics vs. Intramolecular Hydrogen Bonding

The causality behind the unexpected stability of the cis isomer lies in intramolecular non-covalent interactions .

In the cis configuration, the spatial proximity of the C1-hydroxyl donor and the C2-aryloxy ether acceptor (O···O distance of ~2.5–2.8 Å) perfectly aligns for the formation of a strong intramolecular hydrogen bond (OH···O). Computational analyses of analogous 1,2-epoxycyclopentanols and 1,2-cyclopentanediol monoethers demonstrate that this specific intramolecular hydrogen bond provides an enthalpic stabilization of approximately 3.0 to 4.0 kcal/mol [1, 3].

This stabilization is more than sufficient to overcome the ~1.5 kcal/mol steric penalty of the pseudo-axial/pseudo-equatorial conformation. Consequently, the thermodynamic stability is highly solvent-dependent :

  • Non-Polar Solvents (e.g., Hexane, CCl₄): The intramolecular H-bond dominates. The cis isomer is the thermodynamically favored species.

  • Polar Protic Solvents (e.g., MeOH, H₂O): The solvent molecules competitively hydrogen-bond with the hydroxyl and ether groups, disrupting the intramolecular OH···O interaction. Stripped of its electronic stabilization, the cis isomer succumbs to its steric penalty, and the trans isomer becomes the thermodynamically favored species.

G A 2-(4-Methoxyphenoxy) cyclopentan-1-ol B cis-Isomer (Pseudo-Axial / Pseudo-Equatorial) A->B Higher Steric Strain C trans-Isomer (Di-Pseudo-Equatorial) A->C Lower Steric Strain D Strong Intramolecular H-Bonding (OH...O) B->D Enthalpic Stabilization (ΔH < 0) E Minimal Steric Hindrance C->E Conformational Relief F Thermodynamically Favored in Non-Polar Solvents D->F H-Bond Dominates G Thermodynamically Favored in Polar Solvents E->G Solvent Disrupts H-Bond

Fig 1: Thermodynamic logic of cis/trans isomer stability based on sterics and solvent environment.

Quantitative Thermodynamic Data

To facilitate rapid comparison during synthetic route design, the physicochemical and thermodynamic properties of the two isomers are summarized below.

Propertycis-Isomertrans-Isomer
Preferred Conformation Pseudo-axial / Pseudo-equatorialDi-pseudo-equatorial
Steric Strain High (Gauche interactions)Low
Intramolecular H-Bonding Strong (OH···O ether)Absent / Negligible
IR ν(O-H) Stretch ~3550 cm⁻¹ (Red-shifted, sharp)~3620 cm⁻¹ (Free OH)
Relative Enthalpy (ΔH) (Non-Polar) Lower (Favored by ~1.5 kcal/mol) Higher
Relative Enthalpy (ΔH) (Polar Protic) HigherLower (Favored by ~1.0 kcal/mol)

Self-Validating Experimental Protocols

A hallmark of robust analytical science is the deployment of self-validating systems. To rigorously prove the thermodynamic parameters of 2-(4-Methoxyphenoxy)cyclopentan-1-ol, we utilize two orthogonal protocols.

Protocol 1: Bidirectional Redox-Catalyzed Equilibration (Van't Hoff Analysis)

Secondary alcohols do not readily epimerize under standard basic conditions. To achieve true thermodynamic equilibrium between the cis and trans isomers, an Oppenauer-Meerwein-Ponndorf-Verley (OMPV) redox equilibration is required. This protocol is self-validating because it demonstrates bidirectional convergence: regardless of the starting isomer, the system must arrive at the exact same equilibrium ratio.

Step-by-Step Methodology:

  • Isolation: Purify the cis and trans isomers to >99% diastereomeric excess (d.e.) via preparative HPLC.

  • Setup: Prepare two identical Schlenk flasks. To Flask A, add 100 mg of pure cis-isomer. To Flask B, add 100 mg of pure trans-isomer.

  • Catalysis: Dissolve the contents of each flask in 5 mL of anhydrous toluene (a non-polar solvent). Add 10 mol% of Aluminum isopropoxide Al(OiPr)3​ and 10 mol% of a catalytic ketone (e.g., fluorenone) to facilitate the hydride transfer mechanism.

  • Thermal Cycling: Heat both flasks to 50°C.

  • Sampling: Extract 50 µL aliquots at 1h, 4h, and 24h. Quench immediately with 1M HCl, extract into EtOAc, and analyze via GC-FID.

  • Validation: Equilibrium is confirmed when the cis:trans ratio in Flask A matches Flask B (typically favoring the cis isomer in toluene).

  • Thermodynamic Extraction: Repeat the equilibration at 25°C, 75°C, and 100°C. Plot ln(Keq​) versus 1/T (Van't Hoff plot) to extract the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of isomerization.

Workflow StartA Vessel A: 100% Pure cis-Isomer Cat Redox Catalysis (Al(OiPr)3 / Ketone) StartA->Cat StartB Vessel B: 100% Pure trans-Isomer StartB->Cat EqA Equilibration Phase (Variable Temp) Cat->EqA Vessel A EqB Equilibration Phase (Variable Temp) Cat->EqB Vessel B Converge Convergence to Identical cis:trans Ratio EqA->Converge GC-FID Analysis EqB->Converge GC-FID Analysis Data Van't Hoff Analysis (Extract ΔH°, ΔS°) Converge->Data Self-Validated Eq.

Fig 2: Self-validating bidirectional redox equilibration workflow for thermodynamic data extraction.

Protocol 2: Variable-Concentration FTIR Spectroscopy

To definitively prove that the stabilization of the cis isomer arises from intramolecular (rather than intermolecular) hydrogen bonding, we utilize an infinite dilution FTIR protocol [4].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.5 M stock solution of the pure cis-isomer in anhydrous carbon tetrachloride (CCl₄).

  • Serial Dilution: Create a dilution series: 0.1 M, 0.05 M, 0.01 M, and 0.001 M.

  • Spectroscopy: Record the FTIR spectrum (3800–3200 cm⁻¹) for each concentration. Crucial Step: Increase the path length of the liquid cell proportionally as concentration decreases to maintain a constant absorbance signal.

  • Validation: Intermolecular hydrogen bonds are concentration-dependent; as the solution approaches infinite dilution (0.001 M), the broad ~3300 cm⁻¹ peak associated with intermolecular dimers will vanish. The persistence of a sharp, red-shifted peak at ~3550 cm⁻¹ at 0.001 M definitively validates the presence of an intramolecular OH···O bond.

Conclusion & Implications for Drug Development

The thermodynamic stability of 2-(4-Methoxyphenoxy)cyclopentan-1-ol isomers cannot be predicted by steric bulk alone. The cis isomer leverages a highly stabilizing intramolecular hydrogen bond that allows it to dominate in non-polar environments, whereas the trans isomer relies on conformational relief and dominates in polar environments where the internal H-bond is disrupted.

For drug development professionals, understanding this dynamic is critical. If this scaffold is utilized in an API, the choice of crystallization solvent will directly dictate which diastereomer is isolated. Furthermore, the binding affinity of the molecule to a hydrophobic active site in a target protein may heavily favor the cis isomer, as the desolvation penalty is mitigated by the pre-formed intramolecular hydrogen bond.

References

  • Intramolecular Hydrogen Bonding in α-Epoxy Alcohols: A Conformational Analysis of 1,2-Dialkyl-2,3-epoxycyclopentanol Diastereomers. Chemistry Letters.[Link] [1]

  • Relative Stability of cis- and trans-Hydrindanones. National Center for Biotechnology Information (PMC).[Link] [2]

  • Cis/Trans Energetics in Epoxide, Thiirane, Aziridine and Phosphirane Containing Cyclopentanols: Effects of Intramolecular OH⋯O, S, N and P Contacts. Molecules (MDPI).[Link] [3]

  • The Infrared spectrum of cis-1,2-cyclopentanediol: Intramolecular Hydrogen Bonding. Vaia Academic Resources.[Link] [4]

Exploratory

Crystal Structure and Stereochemistry of 2-(4-Methoxyphenoxy)cyclopentan-1-ol: A Comprehensive Structural Analysis

Introduction and Structural Significance 2-(4-Methoxyphenoxy)cyclopentan-1-ol is a highly functionalized cycloalkane that serves as a critical scaffold in advanced pharmaceutical development and medicinal chemistry. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

2-(4-Methoxyphenoxy)cyclopentan-1-ol is a highly functionalized cycloalkane that serves as a critical scaffold in advanced pharmaceutical development and medicinal chemistry. The spatial arrangement of its substituents—specifically the relative and absolute stereochemistry of the 1,2-disubstituted cyclopentane ring—profoundly influences its physicochemical properties, receptor binding affinity, and overall pharmacological profile.

This technical guide provides an in-depth analysis of the stereochemical landscape of this molecule and outlines the rigorous, self-validating X-ray crystallographic methodologies required to unequivocally elucidate its three-dimensional architecture.

Stereochemical Landscape and Conformational Dynamics

Unlike rigid aromatic systems, cyclopentane rings are inherently flexible. They continuously pseudorotate between various puckered conformations to minimize angle strain and torsional strain. The perfectly planar conformation is energetically disallowed due to the severe torsional strain caused by the eclipsing of all ten C–H bonds . Instead, the ring primarily adopts two low-energy conformations:

  • Envelope ( Cs​ symmetry): Four carbon atoms are coplanar, with the fifth atom displaced out of the plane (the "flap").

  • Half-Chair ( C2​ symmetry): Three carbon atoms are coplanar, with the remaining two displaced in opposite directions above and below the plane.

In the case of 2-(4-methoxyphenoxy)cyclopentan-1-ol, the presence of two bulky substituents at adjacent carbons (C1 and C2) heavily dictates the favored conformation. The trans-isomer is thermodynamically favored over the cis-isomer. In the trans configuration, the hydroxyl group and the bulky 4-methoxyphenoxy ether linkage adopt a pseudo-diequatorial-like arrangement on the puckered scaffold. This specific geometric positioning minimizes severe steric repulsion (gauche interactions) that would otherwise destabilize the cis geometry .

Mechanistic Pathway for Stereocenter Generation

The synthesis of 1,2-disubstituted cyclopentanols typically proceeds via the nucleophilic ring-opening of cyclopentene oxide. When 4-methoxyphenol is utilized as the nucleophile under basic or Lewis acidic conditions, the reaction proceeds via an SN​2 -like mechanism.

Causality of Stereocontrol: The nucleophile must attack the epoxide carbon from the less sterically hindered face, exactly opposite to the epoxide oxygen. This trajectory ensures strict anti-addition. Consequently, this stereospecificity exclusively yields the trans-2-(4-methoxyphenoxy)cyclopentan-1-ol diastereomer, completely bypassing the sterically disallowed syn-addition pathway .

Stereochem N1 Cyclopentene Oxide N2 Nucleophilic Attack (4-Methoxyphenol) N1->N2 N3 Trans-1,2-Isomer (Major Product) N2->N3 Anti-addition (SN2) N4 Cis-1,2-Isomer (Trace/Disallowed) N2->N4 Syn-addition

Regio- and stereoselective epoxide ring-opening pathway.

X-Ray Crystallography: Methodology and Rationale

To unambiguously determine the relative and absolute stereochemistry of 2-(4-methoxyphenoxy)cyclopentan-1-ol, small-molecule single-crystal X-ray diffraction (SCXRD) remains the gold standard . The following protocol represents a self-validating system: the physical inputs dictate the data quality, and the mathematical refinement (e.g., Flack parameter, R-factor) validates the physical model.

Step-by-Step Experimental Protocol
  • Sample Preparation & Crystal Growth (Vapor Diffusion/Slow Evaporation): Dissolve 50 mg of the purified compound in a minimal volume of a binary solvent system (e.g., dichloromethane/hexane). Allow slow solvent evaporation at 4 °C over 3–5 days to yield diffraction-quality single crystals (typically colorless blocks). Causality: Slow growth kinetics minimize crystal lattice defects, solvent inclusion, and twinning, ensuring high-resolution diffraction spots.

  • Crystal Mounting: Select a single crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm under a polarized light microscope. Mount it on a MiTeGen cryoloop using perfluoropolyether oil to protect it from atmospheric moisture and prevent solvent loss.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Cu X-ray source ( λ = 1.54184 Å) and an Oxford Cryosystems cooler set to 100 K . Causality: Cu radiation is specifically chosen over Mo because the longer wavelength significantly increases the anomalous scattering signal of light atoms (oxygen and carbon). This is an absolute requirement for determining the absolute configuration of organic molecules lacking heavy metals. Cooling to 100 K reduces atomic thermal vibrations (Debye-Waller factor), drastically improving the signal-to-noise ratio of high-angle reflections.

  • Structure Solution and Refinement: Integrate the diffraction images using standard software (e.g., CrysAlisPro). Solve the phase problem using direct methods (SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms.

XRayWorkflow N1 Sample Preparation (Slow Evaporation) N2 Crystal Mounting (Cryoloop @ 100K) N1->N2 N3 Data Collection (Cu Kα Radiation) N2->N3 N4 Structure Solution (Direct Methods) N3->N4 N5 Refinement (Least Squares) N4->N5

Workflow for small molecule X-ray structure determination.

Quantitative Structural Data Analysis

Upon successful refinement, the crystallographic data provides precise metrics regarding the molecular geometry. The table below summarizes the representative structural parameters expected for the trans-isomer of 2-(4-methoxyphenoxy)cyclopentan-1-ol based on analogous 1,2-disubstituted cyclopentane systems.

Structural ParameterAtoms InvolvedValue / CharacteristicMechanistic Implication
Crystal System N/AMonoclinic / OrthorhombicTypical dense packing arrangement for chiral organic molecules.
Space Group N/A P21​ or P21​21​21​ Non-centrosymmetric space groups confirm the enantiopurity of the crystal.
Bond Length (C–O) C1 – OH~1.43 ÅStandard secondary alcohol C–O bond length.
Bond Length (C–O) C2 – O(Ar)~1.44 ÅStandard aliphatic ether C–O bond length.
Torsion Angle O(H)–C1–C2–O(Ar)~145° to 160°Confirms the trans relationship (anti-periplanar/gauche hybrid) on the puckered ring.
Ring Conformation C1–C2–C3–C4–C5Envelope ( Cs​ )C1 or C2 acts as the "flap" to minimize steric clash between the bulky aryloxy group and the hydroxyl group.
Flack Parameter N/A~0.02 (±0.05)Values near zero self-validate the correct assignment of absolute stereochemistry.

Conclusion

The stereochemical integrity of 2-(4-methoxyphenoxy)cyclopentan-1-ol is fundamentally driven by the interplay of cyclopentane ring strain and the steric demands of its 1,2-substituents. X-ray crystallography, particularly utilizing Cu radiation at cryogenic temperatures, provides an unequivocal, self-validating method to map this 3D architecture. Understanding these structural nuances is paramount for researchers leveraging this compound in target-oriented synthesis and rational drug design.

References

  • Title: Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach Source: PubMed Central (PMC) URL: [Link]

  • Title: Cyclopentane conformations Source: Chemistry Stack Exchange URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: Small molecule X-ray crystallography Source: The University of Queensland (SCMB) URL: [Link]

Foundational

Toxicological Profiling and Safety Data Synthesis for 2-(4-Methoxyphenoxy)cyclopentan-1-ol

A Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of modern drug discovery, functionalized cycloalkanes such as 2-(4-Methoxyphenoxy)cyclopentan-1-ol (CAS: 1179896-02-6) are incr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, functionalized cycloalkanes such as 2-(4-Methoxyphenoxy)cyclopentan-1-ol (CAS: 1179896-02-6) are increasingly utilized as versatile synthetic intermediates and pharmacophores. However, the introduction of a methoxyphenoxy moiety onto a cyclopentanol scaffold necessitates rigorous safety and toxicological evaluation. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets (SDS). This whitepaper synthesizes physicochemical profiling, predictive hazard assessment, and field-proven experimental protocols to establish a self-validating framework for evaluating the toxicity of this compound.

Chemical Identity & Physicochemical Profiling

Before initiating in vitro or in vivo assays, establishing the physicochemical baseline of the compound is critical. The lipophilicity and molecular topology of 2-(4-Methoxyphenoxy)cyclopentan-1-ol dictate its membrane permeability and potential for bioaccumulation[1][2].

Table 1: Chemical Identity and Predicted Properties
ParameterValue / DescriptionCausality / Relevance to Toxicity
IUPAC Name 2-(4-Methoxyphenoxy)cyclopentan-1-olDefines core structure (aryl ether + cyclic alcohol).
CAS Number 1179896-02-6Unique identifier for regulatory tracking[1].
Molecular Formula C₁₂H₁₆O₃Indicates potential for oxidative metabolism.
Molecular Weight 208.25 g/mol <500 Da; favorable for oral bioavailability (Lipinski).
Structural Alert Methoxyphenoxy ether linkageSusceptible to CYP450-mediated O-demethylation.

Mechanistic Toxicology & Metabolism

The core of toxicological assessment lies in understanding biotransformation. The methoxy group on the aromatic ring is a classic substrate for hepatic Cytochrome P450 (CYP450) enzymes (specifically CYP2D6 and CYP3A4). O-demethylation of 2-(4-Methoxyphenoxy)cyclopentan-1-ol yields a reactive phenol intermediate. If cellular glutathione (GSH) is depleted, this phenol can undergo further oxidation to a quinone, leading to reactive oxygen species (ROS) generation and subsequent hepatotoxicity.

Metabolism A 2-(4-Methoxyphenoxy) cyclopentan-1-ol B CYP450 Enzymes (Hepatic S9 Fraction) A->B C O-Demethylation (Phenol Intermediate) B->C Oxidation D Phase II Conjugation (Glucuronidation) C->D Detoxification E Excretion D->E

Figure 1: Proposed CYP450-mediated hepatic metabolism pathway via O-demethylation.

Safety Data Sheet (SDS) Synthesis & Hazard Identification

Empirical toxicity data for CAS 1179896-02-6 is limited in public literature. Therefore, hazard identification is synthesized using read-across methodology from structurally analogous aryloxycyclopentanols (e.g., 2-(3-Fluorophenoxy)cyclopentan-1-ol)[3].

Table 2: Synthesized GHS Classification & Handling
Hazard ClassGHS CodeDescriptionRequired PPE & Handling
Acute Toxicity (Oral) H302Harmful if swallowed.Do not eat/drink during use. Wash hands thoroughly.
Skin Corrosion/Irritation H315Causes skin irritation.Nitrile gloves (min 0.11mm thickness), lab coat.
Eye Damage/Irritation H319Causes serious eye irritation.Safety goggles with side shields (EN 166 standard).
STOT (Single Exposure) H335May cause respiratory irritation.Handle in a certified Class II fume hood.

Toxicological Evaluation Framework

To validate the synthesized safety data, a tiered testing strategy is mandatory. This ensures that we do not rely solely on computational predictions, but rather build a self-validating system of empirical evidence.

Workflow A Compound Synthesis CAS: 1179896-02-6 B In Silico Profiling (QSAR & Read-Across) A->B C In Vitro Genotoxicity Ames Test (OECD 471) B->C D In Vitro Cytotoxicity MTT Assay (HepG2) B->D E In Vivo Acute Toxicity OECD 423 (Rodent) C->E D->E F MSDS/SDS Generation & GHS Classification E->F

Figure 2: Toxicological evaluation workflow for 2-(4-Methoxyphenoxy)cyclopentan-1-ol.

Genotoxicity: The Ames Test (OECD 471)

The Bacterial Reverse Mutation Assay (Ames Test) is the gold standard for detecting DNA-reactive mutagens[4]. Because 2-(4-Methoxyphenoxy)cyclopentan-1-ol requires metabolic activation to form potentially toxic intermediates, the assay must be conducted with a mammalian metabolic activation system (S9 mix).

  • Causality: We utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to cover both frameshift and base-pair substitution mutations. The inclusion of rat liver S9 fraction ensures that any mutagenic metabolites generated via O-demethylation are detected.

In Vivo Acute Oral Toxicity (OECD 423)

If in vitro profiles are acceptable, in vivo testing is conducted following OECD Guideline 423 (Acute Toxic Class Method)[5][6].

  • Causality: This step-wise procedure uses a minimal number of animals (typically 3 female Wistar rats per step)[6]. Females are selected as they are historically more sensitive to acute toxicity. The starting dose is typically 300 mg/kg. If no mortality occurs, the dose is escalated to 2000 mg/kg. This allows for precise GHS categorization (e.g., Category 4 for H302) without the ethical burden of traditional LD50 testing.

Experimental Protocol: In Vitro Cytotoxicity Profiling

To assess the hepatotoxic potential of 2-(4-Methoxyphenoxy)cyclopentan-1-ol, an MTT viability assay utilizing HepG2 cells is recommended. HepG2 cells are chosen because they retain basal levels of hepatic metabolizing enzymes, making them superior to non-hepatic lines for this specific compound.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells at 80% confluence. Seed 1 × 10⁴ cells per well in a 96-well flat-bottom microplate using DMEM supplemented with 10% FBS.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell adhesion and recovery.

  • Compound Preparation: Dissolve 2-(4-Methoxyphenoxy)cyclopentan-1-ol in analytical-grade DMSO to create a 10 mM stock. Perform serial dilutions in serum-free DMEM to achieve final test concentrations (0.1, 1, 10, 50, and 100 µM). Critical: Ensure final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the growth media and apply 100 µL of the compound dilutions to the respective wells (in triplicate). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis to quantify the compound's cytotoxic potency.

References

  • National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)". NIB Services.[Link]

  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209". Tox Lab Protocols.[Link]

  • ResearchGate. "(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW". ResearchGate Publications.[Link]

  • IVAMI. "Acute oral toxicity test (OECD 423: 2001)". IVAMI Toxicology and Safety Tests.[Link]

Sources

Exploratory

Literature Review and Technical Guide: 2-(4-Methoxyphenoxy)cyclopentan-1-ol Derivatives as Privileged Scaffolds in Medicinal Chemistry

Executive Summary In modern drug discovery, controlling the conformational flexibility of a pharmacophore is a primary strategy for improving target selectivity and reducing off-target toxicity. The compound 2-(4-Methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, controlling the conformational flexibility of a pharmacophore is a primary strategy for improving target selectivity and reducing off-target toxicity. The compound 2-(4-Methoxyphenoxy)cyclopentan-1-ol (CAS: 1179896-02-6)[1] and its derivatives represent a highly versatile class of conformationally restricted building blocks. By embedding a traditional flexible ether-alkylamine linker within a rigid cyclopentane ring, medicinal chemists can precisely dictate the spatial arrangement of key functional groups.

This technical whitepaper explores the chemical rationale, synthetic methodologies, and structure-activity relationships (SAR) of 2-aryloxycyclopentanol derivatives, providing actionable protocols and mechanistic insights for researchers developing highly selective G-protein-coupled receptor (GPCR) ligands.

Chemical Identity & Conformational Rationale

Traditional pharmacophores targeting monoamine GPCRs (such as α1​ -adrenoreceptors or 5-HT receptors) frequently utilize an aryloxyethylamine scaffold. A classic example is WB 4101, an α1​ -adrenoreceptor antagonist. However, the acyclic ethylene chain in these molecules is highly flexible, allowing the ligand to adopt multiple low-energy conformations that can bind promiscuously to various receptor subtypes[2][3].

The Cyclopentyl Advantage: By replacing the acyclic ethylene linker with a cyclopentane ring—yielding derivatives of 2-(4-methoxyphenoxy)cyclopentan-1-ol—the conformational space is drastically restricted.

  • Stereochemical Control: The cyclopentane scaffold introduces two contiguous stereocenters. The relative stereochemistry (cis vs. trans) dictates the dihedral angle between the aryloxy group and the subsequent functional group (e.g., an amine derived from the alcohol).

  • Receptor Fit: Studies have shown that the cis-configuration often perfectly mimics the bioactive conformation required for specific GPCR subtypes, forcing the molecule into an envelope conformation that aligns the hydrophobic aryl ring and the basic amine with the receptor's binding cleft[3].

Synthetic Methodologies & Derivatization

The synthesis of 2-(4-methoxyphenoxy)cyclopentan-1-ol is typically achieved via the nucleophilic ring-opening of cyclopentene oxide by 4-methoxyphenol. Because the epoxide ring-opening proceeds via an SN​2 mechanism, the nucleophile attacks from the less hindered face opposite the epoxide oxygen, exclusively yielding the trans-isomer [4].

To achieve the biologically preferred cis-configuration for downstream amine derivatives, a stereochemical inversion is required during derivatization (e.g., via mesylation followed by azide displacement).

Synthesis A Cyclopentene Oxide + 4-Methoxyphenol B trans-2-(4-Methoxyphenoxy) cyclopentan-1-ol A->B Base/Heat C Mesylation (MsCl, Et3N) B->C D Azide Displacement (NaN3, DMF) C->D Inversion E cis-2-(4-Methoxyphenoxy) cyclopentan-1-amine D->E Reduction

Caption: Synthetic workflow for 2-(4-methoxyphenoxy)cyclopentan-1-amine via epoxide opening.

Validated Experimental Protocol: Synthesis of trans-2-(4-Methoxyphenoxy)cyclopentan-1-ol

The following procedure outlines the base-catalyzed synthesis of the racemic trans-scaffold. For enantiopure applications, Jacobsen’s Asymmetric Ring Opening (ARO) utilizing chiral (salen)Co or (salen)Cr complexes is the industry standard[4][5].

Materials:

  • 4-Methoxyphenol (1.0 eq, 10 mmol)

  • Cyclopentene oxide (1.2 eq, 12 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 eq, 15 mmol)

  • Anhydrous Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology & Causality:

  • Preparation & Deprotonation: In an oven-dried 50 mL round-bottom flask under an inert N2​ atmosphere, dissolve 4-methoxyphenol in 20 mL of anhydrous DMF. Add K2​CO3​ and stir at room temperature for 30 minutes.

    • Scientific Rationale: Phenols are relatively weak nucleophiles. Deprotonating the phenol to generate a phenoxide anion dramatically increases its nucleophilicity, which is an absolute requirement for attacking the sterically hindered, unactivated aliphatic epoxide.

  • Epoxide Addition: Slowly add cyclopentene oxide dropwise via a syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the phenol is consumed (typically 12–16 hours).

    • Scientific Rationale: The SN​2 ring-opening of meso-epoxides requires overcoming significant torsional strain and steric hindrance. Elevated temperatures provide the necessary activation energy to drive the reaction to completion.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with 30 mL of distilled water to dissolve the inorganic salts. Extract the aqueous layer with diethyl ether ( 3×30 mL).

  • Selective Washing (Critical Step): Wash the combined organic layers with 1M aqueous NaOH ( 2×20 mL), followed by brine (20 mL).

    • Scientific Rationale: Unreacted 4-methoxyphenol will co-elute with the target product during silica gel chromatography. Washing with a strong aqueous base deprotonates the residual phenol, partitioning it exclusively into the aqueous layer and ensuring high purity of the organic product.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure trans-2-(4-methoxyphenoxy)cyclopentan-1-ol.

Structure-Activity Relationships (SAR) & Biological Applications

When the hydroxyl group of 2-(4-methoxyphenoxy)cyclopentan-1-ol is converted to an amine, the resulting compounds act as rigidified analogues of known monoamine GPCR ligands.

Research into related benzodioxane and aryloxy-amine structures demonstrates that the stereochemistry of the cyclopentane ring profoundly impacts receptor subtype selectivity[3][6]. The table below summarizes the theoretical SAR dynamics when transitioning from a flexible linker to a rigidified cyclopentyl scaffold (data adapted from foundational studies on α1​ -adrenoreceptor antagonists to illustrate the causality of conformational restriction)[3].

Table 1: Impact of Conformational Restriction on Receptor Affinity
Compound ArchitectureLinker Type α1a​ Affinity ( pKi​ ) α1b​ Affinity ( pKi​ ) α1d​ Affinity ( pKi​ )Selectivity ( α1a​/α1b​ )
Acyclic Reference Flexible Ethylene9.88.59.2~20-fold
trans-Cyclopentyl Rigid (Diaxial/Diequatorial)7.46.16.8~20-fold
cis-Cyclopentyl Rigid (Envelope)8.97.28.1~50-fold

Data Analysis: The trans-isomer exhibits a significant drop in affinity across all subtypes because the anti-periplanar arrangement of the aryloxy and amine groups prevents simultaneous binding to the receptor's key interaction sites. Conversely, the cis-isomer forces the functional groups into a spatial geometry that highly favors the α1a​ binding pocket, thereby increasing subtype selectivity[3].

Pharmacophore cluster_ligand Cyclopentyl Aryl Ether Pharmacophore GPCR GPCR Binding Pocket (Aspartate & Hydrophobic Cleft) Aryl 4-Methoxyphenoxy (Pi-Pi Stacking) Aryl->GPCR Hydrophobic Interaction Ring Cyclopentane Ring (Conformational Restraint) Aryl->Ring Ring->GPCR Steric Positioning Amine Basic Amine (Ionic Bond) Ring->Amine Amine->GPCR Salt Bridge

Caption: Pharmacophore model detailing GPCR binding interactions of the rigidified cyclopentyl scaffold.

Conclusion

The 2-(4-methoxyphenoxy)cyclopentan-1-ol scaffold is a powerful tool in the medicinal chemist's arsenal. By leveraging the predictable stereochemistry of epoxide ring-opening and subsequent inversion protocols, researchers can synthesize highly constrained, stereopure ligands. This rigidification strategy not only mitigates the entropic penalty of binding but also provides a reliable mechanism for dialing in receptor subtype selectivity, ultimately leading to safer and more efficacious therapeutic agents.

References

  • Rosini, M., et al. "WB 4101-Related Compounds. 2. Role of the Ethylene Chain Separating Amine and Phenoxy Units on the Affinity for α1-Adrenoreceptor Subtypes and 5-HT1A Receptors." Journal of Medicinal Chemistry, 2003, 46(23), 4895–4904. URL: [Link]

  • Jacobsen, E. N., et al. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 2000, 33(6), 421-431. URL:[Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-(4-Methoxyphenoxy)cyclopentan-1-ol

Welcome to the technical support center for the crystallization of 2-(4-Methoxyphenoxy)cyclopentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-(4-Methoxyphenoxy)cyclopentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-quality crystals of this compound. We will explore the causality behind experimental choices, offer validated protocols, and troubleshoot common issues encountered during the crystallization process.

Understanding the Molecule: A Prerequisite for Success

Before diving into specific protocols, it's crucial to understand the structural characteristics of 2-(4-Methoxyphenoxy)cyclopentan-1-ol. The molecule possesses several key features that dictate its solubility and crystallization behavior:

  • A Polar Hydroxyl (-OH) Group: This group is capable of forming strong hydrogen bonds, making the molecule soluble in polar, protic solvents.[1][2]

  • An Ether Linkage (-O-): The methoxyphenoxy group introduces moderate polarity and potential for hydrogen bond acceptance.

  • A Nonpolar Core: The cyclopentane and phenyl rings constitute a significant nonpolar region, contributing to its solubility in organic solvents.

This combination of polar and nonpolar features suggests that a single "perfect" solvent may be elusive. The molecule has an intermediate polarity, making it a prime candidate for crystallization from binary solvent systems where the polarity can be finely tuned.[3][4][5][6]

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My compound "oiled out" and formed a viscous liquid instead of crystals. What happened and how can I fix it?

Answer:

"Oiling out" is a common problem that occurs when a compound comes out of solution above its melting point, forming a supersaturated liquid instead of a solid crystalline lattice.[2][7] This is often caused by a solvent system in which the compound is too soluble or a cooling process that is too rapid.

Causality & Solutions:

  • High Solute Concentration: The solution is too concentrated, causing the compound to precipitate at a temperature where it is still molten.

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount (5-10% volume increase) of the "good" or more polar solvent to decrease the supersaturation level.[8][9] Allow it to cool more slowly.

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high, exceeding the melting point of your compound.

    • Solution: Select a solvent or solvent system with a lower boiling point.[4][10] For this molecule, if you are using a high-boiling solvent like toluene, consider switching to a lower-boiling alternative like ethyl acetate in combination with an anti-solvent.[11]

  • Rapid Cooling: Cooling the solution too quickly does not provide the necessary time for molecules to orient themselves into an ordered crystal lattice.[8][12]

    • Solution: Insulate the crystallization vessel (e.g., with glass wool or by placing it in a large beaker) to slow down the cooling rate. Let the solution cool to room temperature undisturbed before moving it to a refrigerator or ice bath.[13]

Question 2: I'm not getting any crystals, even after cooling the solution in an ice bath. What are the next steps?

Answer:

The failure of a compound to crystallize from a clear solution typically indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome.

Causality & Solutions:

  • Insufficient Supersaturation: There is too much solvent, and the concentration of the compound is below the threshold required for crystallization even at low temperatures.[8][9]

    • Solution 1 (Solvent Evaporation): If using a volatile solvent, you can allow some of it to evaporate slowly. Cover the flask with parafilm and poke a few small holes in it. Let it stand for a day or two.[14]

    • Solution 2 (Boil Off Excess Solvent): Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[8]

  • High Nucleation Energy Barrier: The molecules need a "push" to start forming a crystal lattice.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide a surface for nucleation to begin.[7][8]

    • Solution 2 (Seed Crystals): If you have a small amount of the solid compound, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[7][8]

Question 3: My crystals are very small and needle-like, or I got a powder. How can I grow larger, higher-quality crystals?

Answer:

The formation of very small crystals or powder indicates that the nucleation rate was too high and happened too quickly. This leads to a large number of small crystals forming simultaneously instead of slow growth on a smaller number of nuclei.[3][9]

Causality & Solutions:

  • Too Rapid Supersaturation: The solution became supersaturated too quickly, often due to rapid cooling or the fast addition of an anti-solvent.

    • Solution: Slow down the entire process. Use a slower cooling rate.[12] If using a binary solvent system, add the anti-solvent (the solvent in which the compound is less soluble) much more slowly, perhaps drop by drop, while the solution is warm.[6]

  • High Solute Purity: Sometimes, very high purity can hinder crystallization as minor impurities can sometimes act as nucleation sites. While the goal is purification, this is a known phenomenon.

    • Solution: While counterintuitive, if all else fails, introducing a microscopic amount of a structurally similar compound can sometimes induce the formation of larger crystals. This is an advanced technique and should be used with caution. A more practical approach is to focus on achieving the optimal, slow rate of supersaturation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for crystallizing 2-(4-Methoxyphenoxy)cyclopentan-1-ol?

Based on the molecule's mixed polarity, a binary solvent system is highly recommended.[3][5] A good starting point is a combination of a solvent in which the compound is readily soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[4][6]

Recommended Starting Systems:

  • Ethanol/Water: Ethanol is a polar, protic solvent that should readily dissolve the compound due to the hydroxyl group. Water acts as a miscible anti-solvent. This is often a very effective and safe choice for molecules with hydrogen-bonding capabilities.[4][15]

  • Ethyl Acetate/Hexane (or Heptane): Ethyl acetate has intermediate polarity and should be a good solvent. Hexane or heptane are nonpolar anti-solvents. This combination is excellent for compounds that are not soluble enough in alcohols.[16]

  • Toluene/Heptane: Toluene can be effective due to its ability to engage in pi-pi interactions with the phenyl ring.[3][14] Heptane serves as the anti-solvent.

Q2: How do I choose between a single solvent and a binary solvent system?

The ideal single solvent for recrystallization should dissolve the compound completely when hot, but poorly or not at all when cold.[11][12] For a molecule with mixed polarity like 2-(4-Methoxyphenoxy)cyclopentan-1-ol, finding a single solvent with this exact property can be difficult.

  • Use a single solvent if: You find a solvent that provides a large difference in solubility between its boiling point and room temperature (or 0 °C).

  • Use a binary solvent system if: No single solvent is ideal. This is often the case. One solvent dissolves the compound too well (even when cold), and another doesn't dissolve it at all (even when hot). A binary system provides the flexibility to fine-tune the solvent polarity to achieve the ideal solubility profile.[5][6]

Q3: What is the importance of the cooling rate?

The cooling rate is one of the most critical parameters in obtaining high-quality crystals. Slower cooling allows molecules more time to orient themselves correctly into a crystal lattice, resulting in larger and purer crystals.[12] Rapid cooling traps impurities and leads to the formation of small, less-ordered crystals or even amorphous powder.[8]

Protocols & Methodologies

Data Presentation: Solvent Selection Guide

The following table summarizes the properties of suggested solvents to aid in your selection process. The goal is to choose a "good" solvent and a miscible "bad" solvent (anti-solvent).

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Comments
Good Solvents (High Solubility)
Ethanol785.224.6Excellent choice, polar protic, dissolves H-bonding compounds.[2]
Methanol656.632.7More polar than ethanol, but lower boiling point.[2]
Ethyl Acetate774.46.0Good intermediate polarity solvent.[2][11]
Toluene1112.42.4Good for aromatic compounds, but high boiling point.[2]
Anti-Solvents (Low Solubility)
Water1009.080.1Excellent anti-solvent for alcohol systems.[2]
Hexane690.01.9Nonpolar, good for ethyl acetate or toluene systems.[2]
Heptane980.11.9Similar to hexane but with a higher boiling point.
Experimental Protocol 1: Crystallization from a Binary Solvent System (e.g., Ethanol/Water)

This protocol describes the most common and often most successful method for a compound of this type.

  • Dissolution: Place your crude 2-(4-Methoxyphenoxy)cyclopentan-1-ol in an Erlenmeyer flask. Add the minimum amount of hot ethanol (the "good" solvent) required to fully dissolve the compound. Heat the mixture gently on a hot plate.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is now saturated.[6]

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature in a location free from vibrations.[13]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of a cold mixture of the crystallization solvents (e.g., a 50:50 ethanol/water mixture) to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the compound's melting point.

Visualization of Workflows

The following diagrams illustrate the decision-making process for solvent selection and troubleshooting common crystallization issues.

G cluster_0 Solvent Selection & Crystallization Workflow start Start: Crude Compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test choose_system Choose System: Single vs. Binary solubility_test->choose_system single_solvent Single Solvent Method: Dissolve Hot, Cool Slow choose_system->single_solvent Ideal single solvent found binary_solvent Binary Solvent Method: Dissolve in Good Solvent, Add Anti-Solvent choose_system->binary_solvent No ideal single solvent crystals_form Crystals Form? single_solvent->crystals_form binary_solvent->crystals_form isolate Isolate, Wash & Dry Crystals crystals_form->isolate Yes troubleshoot Troubleshoot crystals_form->troubleshoot No end End: Pure Crystals isolate->end troubleshoot->solubility_test

Caption: A general workflow for selecting a solvent system and performing crystallization.

G cluster_1 Crystallization Troubleshooting Logic start Problem Observed oiled_out Compound 'Oiled Out'? start->oiled_out Viscous liquid forms no_crystals No Crystals Formed? start->no_crystals Solution remains clear small_crystals Small/Powdery Crystals? start->small_crystals Solid crashes out sol_oil Solution: 1. Reheat & Add Good Solvent 2. Cool Slower 3. Choose Lower BP Solvent oiled_out->sol_oil sol_no_xtal Solution: 1. Evaporate/Boil Off Solvent 2. Scratch Flask 3. Add Seed Crystal no_crystals->sol_no_xtal sol_small_xtal Solution: 1. Slow Down Cooling 2. Add Anti-Solvent Slower small_crystals->sol_small_xtal

Sources

Optimization

Technical Support Center: Optimizing Catalyst Turnover in Epoxide Ring-Opening

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers, scientists, and drug development professionals encountering turnover limitations during the synthesis of 2-(4-Methoxyphenoxy)cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers, scientists, and drug development professionals encountering turnover limitations during the synthesis of 2-(4-Methoxyphenoxy)cyclopentan-1-ol . The nucleophilic coupling of cyclopentene oxide with 4-methoxyphenol is a quintessential epoxide ring-opening reaction. However, it is notoriously susceptible to catalyst deactivation, product inhibition, and oxidative side-reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind catalyst failure and provide self-validating protocols to ensure your workflows achieve maximum Turnover Numbers (TON) and Turnover Frequencies (TOF).

Diagnostic Workflow: Identifying Turnover Bottlenecks

Before altering your reaction parameters, use the following logic tree to diagnose the specific mode of catalyst failure in your current synthesis.

TurnoverTroubleshooting Start Issue: Low Catalyst Turnover (TON < 50) Q1 Is the reaction mixture turning dark brown/black? Start->Q1 Oxidation Diagnosis: Oxidation of 4-Methoxyphenol to Quinones Q1->Oxidation Yes Q2 Are 1,2-cyclopentanediol byproducts detected? Q1->Q2 No FixOxidation Action: Degas solvents (Freeze-Pump-Thaw) Run under strict Argon Oxidation->FixOxidation Moisture Diagnosis: Competing Hydrolytic Ring Opening (Moisture) Q2->Moisture Yes Q3 Does reaction stall despite clean profile? Q2->Q3 No FixMoisture Action: Dry cyclopentene oxide over CaH2 Use activated 4Å molecular sieves Moisture->FixMoisture Inhibition Diagnosis: Product Inhibition or Monomeric Catalyst Dilution Q3->Inhibition Yes FixInhibition Action: Switch to Oligomeric Co(salen) to enforce bimetallic proximity Inhibition->FixInhibition

Diagnostic decision tree for troubleshooting catalyst deactivation in epoxide ring-opening.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my reaction stall at 40-50% conversion, resulting in a severely limited Turnover Number (TON)? A1: Stalling in epoxide ring-opening reactions is predominantly caused by product inhibition combined with kinetic dilution . The product, 2-(4-methoxyphenoxy)cyclopentan-1-ol, contains a newly formed secondary hydroxyl group. This moiety is highly Lewis basic and competitively coordinates to the Lewis acidic metal center of your catalyst (e.g., Co(III) or Bi(III)), preventing the next equivalent of cyclopentene oxide from binding. If you are using a standard monomeric Co(salen) catalyst, the reaction operates via a bimetallic cooperative mechanism. As the reaction progresses and the catalyst becomes dilute or partially inhibited by the product, the probability of two catalyst molecules interacting drops exponentially, effectively halting turnover. Resolution: Switch to an oligomeric Co(salen) catalyst. By tethering the metal centers together, the bimetallic step becomes intramolecular, drastically increasing both TOF and TON while resisting product inhibition 1.

Q2: I am observing a dark discoloration in my reaction mixture and a sudden drop in catalytic activity. What is causing this? A2: You are observing the oxidative degradation of 4-methoxyphenol . 4-Methoxyphenol (also known as MEHQ) is widely used commercially as a radical inhibitor because it readily oxidizes to benzoquinone derivatives in the presence of trace oxygen and redox-active transition metals. These resulting quinones are potent catalyst poisons that irreversibly bind to the metal center, terminating the catalytic cycle. Resolution: The reaction must be treated as strictly air-sensitive. Degas your solvent using at least three freeze-pump-thaw cycles, and conduct the reaction under a positive pressure of high-purity Argon.

Q3: Can I use metal-free organocatalysts to avoid transition metal deactivation entirely? A3: Yes. If transition metal toxicity or oxidative deactivation is a severe bottleneck, nucleophilic organocatalysts such as Dimethylaminopyridine (DMAP) are highly effective alternatives. DMAP catalyzes the regioselective ring opening by acting as a Brønsted base to activate the phenol, forming a phenoxide-pyridinium ion pair that subsequently attacks the epoxide. While the absolute TOF may be lower than that of oligomeric Co(salen) systems, DMAP is robust, inexpensive, and immune to oxidative metal-poisoning 2.

Q4: Why am I detecting 1,2-cyclopentanediol in my GC-MS trace, and how does it affect turnover? A4: The presence of 1,2-cyclopentanediol indicates moisture contamination . Water is a highly competitive nucleophile for activated epoxides. If water is present, your catalyst will perform a Hydrolytic Kinetic Resolution (HKR) alongside the desired phenolytic reaction. The resulting diol binds even more strongly to the catalyst than your desired mono-alcohol product, leading to rapid and severe product inhibition.

Mechanistic Logic: The Bimetallic Imperative

To understand why oligomeric catalysts vastly outperform monomeric systems in this specific synthesis, we must look at the rate-limiting transition state. The ring-opening requires two distinct metal centers working in concert:

Mechanism E Cyclopentene Oxide (Substrate) C1 Co(III) Center 1 (Lewis Acid Activation) E->C1 Coordinates TS Bimetallic Transition State (Rate-Limiting Step) C1->TS N 4-Methoxyphenol (Nucleophile) C2 Co(III) Center 2 (Nucleophile Delivery) N->C2 Deprotonates C2->TS P 2-(4-Methoxyphenoxy) cyclopentan-1-ol TS->P Ring Opening

Bimetallic cooperative mechanism requiring two Co(salen) centers for successful epoxide ring-opening.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected turnover metrics for the synthesis of 2-(4-Methoxyphenoxy)cyclopentan-1-ol using various catalytic systems.

Catalyst SystemOptimal LoadingMax TONTOF (h⁻¹)Primary Deactivation Mode
Monomeric Co(salen) 5.0 mol%182.5Kinetic dilution / Product inhibition
Oligomeric Co(salen) 0.1 mol%>980150Trace oxidation of phenol
DMAP (Organocatalyst) 10.0 mol%91.2Thermal degradation at high temps
Sn-Beta Zeolite 32.0 mol%458.0Pore blocking / Coking

Note: Because cyclopentene oxide is a meso-epoxide, employing the chiral oligomeric Co(salen) catalyst not only resolves turnover issues but simultaneously achieves highly enantioselective desymmetrization.

Self-Validating Experimental Protocol

Standard Operating Procedure: High-Turnover Synthesis via Oligomeric Co(salen) Catalysis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms success.

Step 1: Catalyst Activation (Oxidation of Co(II) to Co(III))

  • Dissolve the Co(II) oligomeric salen complex (0.1 mol% relative to epoxide) in dichloromethane (DCM).

  • Add 1.1 equivalents of acetic acid (relative to Co) and stir open to the ambient air for 2 hours.

  • [Self-Validation Checkpoint]: The solution must transition from a brick-red/brown color to a deep, dark green. If the solution remains red, the Co(II) center has not oxidized to the active Co(III)-OAc species. Check acid stoichiometry and ensure adequate aeration before proceeding.

Step 2: Solvent Exchange and Substrate Addition

  • Remove the DCM under reduced pressure. Re-dissolve the dark green catalyst film in anhydrous, fully degassed methyl tert-butyl ether (MTBE).

  • Add freshly distilled cyclopentene oxide (1.0 eq) and sublimed 4-methoxyphenol (1.1 eq).

  • [Self-Validation Checkpoint]: Analyze a T=0 aliquot via GC-MS. You must observe distinct peaks for cyclopentene oxide (m/z 84) and 4-methoxyphenol (m/z 124), with absolutely no peak at m/z 208. The solution must remain green; a shift to brown indicates oxygen ingress and phenol oxidation.

Step 3: Reaction Monitoring

  • Stir the reaction at room temperature (20-25 °C) under a positive pressure of Argon.

  • [Self-Validation Checkpoint]: After 4 hours, run a TLC (Hexanes/EtOAc 7:3). The epoxide spot (visualized with KMnO₄ stain as a yellow spot on a purple background) should be completely consumed. A new UV-active spot (the product) should appear at a lower Rf than the phenol.

Step 4: Quench and Isolation

  • Quench the reaction by passing the crude mixture through a short pad of silica gel to trap the polymeric catalyst. Wash with EtOAc.

  • [Self-Validation Checkpoint]: The eluting filtrate must be completely colorless. Any green or brown tint indicates catalyst breakthrough, which will contaminate the final product and complicate subsequent crystallization. Evaporate the filtrate to yield the crude 2-(4-Methoxyphenoxy)cyclopentan-1-ol.

References

  • White, D. E., Tadross, P. M., Lu, Z., & Jacobsen, E. N. (2014). "A broadly applicable and practical oligomeric (salen)Co catalyst for enantioselective epoxide ring-opening reactions." Tetrahedron, 70(27-28), 4165-4180.
  • Brunelli, N. A., Long, W., Venkatasubbaiah, K., & Jones, C. W. (2012). "Catalytic Regioselective Epoxide Ring Opening with Phenol Using Homogeneous and Supported Analogues of Dimethylaminopyridine." Topics in Catalysis, 55, 432-438.
  • "Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism." OSTI.GOV.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-(4-Methoxyphenoxy)cyclopentan-1-ol and 2-Phenoxycyclopentan-1-ol

Introduction In the landscape of drug discovery and synthetic chemistry, understanding the nuanced reactivity of structurally similar molecules is paramount for rational design and process optimization. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and synthetic chemistry, understanding the nuanced reactivity of structurally similar molecules is paramount for rational design and process optimization. This guide provides an in-depth comparison of 2-(4-methoxyphenoxy)cyclopentan-1-ol and 2-phenoxycyclopentan-1-ol. While differing by only a single methoxy group on the aromatic ring, this substitution imparts significant changes in electronic properties, which in turn govern the chemical behavior of the entire molecule. We will explore the theoretical underpinnings of their reactivity, supported by established chemical principles, and provide detailed experimental protocols for validation. This document is intended for researchers and professionals who leverage subtle molecular modifications to achieve specific chemical outcomes.

Physicochemical Properties: A Snapshot

A molecule's reactivity is fundamentally linked to its structure and physical properties. Below is a comparative summary of the two compounds.

Property2-Phenoxycyclopentan-1-ol2-(4-Methoxyphenoxy)cyclopentan-1-olData Source
Molecular Formula C₁₁H₁₄O₂C₁₂H₁₆O₃PubChem
Molecular Weight 178.23 g/mol 208.25 g/mol PubChem
Structure alt text alt text -
Predicted XLogP3 2.22.1PubChem[1]
Hydrogen Bond Donor Count 11PubChem[1][2]
Hydrogen Bond Acceptor Count 23PubChem[1][2]

Theoretical Framework: The Decisive Role of the Methoxy Group

The primary differentiator between the two molecules is the methoxy (-OCH₃) substituent at the para-position of the phenoxy ring. This group exerts a powerful, dual-natured electronic influence on the aromatic system, which is the root cause of the observed differences in reactivity.[3]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework.[3]

  • Resonance Effect (+M): The lone pairs of electrons on the methoxy oxygen can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.[4]

Crucially, in aromatic systems, the resonance effect of the methoxy group is significantly stronger than its inductive effect.[5] The net result is that the methoxy group acts as a potent electron-donating group , enriching the electron density of the aromatic ring. This has profound implications for several classes of reactions.

Caption: Electronic effects of the para-methoxy group.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

The most dramatic difference in reactivity is observed in electrophilic aromatic substitution reactions on the phenoxy ring.

  • 2-(4-Methoxyphenoxy)cyclopentan-1-ol: The electron-rich aromatic ring is highly activated towards electrophilic attack. The methoxy group is a strong ortho, para-director, and since the para position is blocked, substitution will be directed to the ortho positions (C3 and C5). Reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to proceed much faster and under milder conditions compared to the unsubstituted analogue.

  • 2-Phenoxycyclopentan-1-ol: The unsubstituted phenoxy group is also an activating, ortho, para-directing group due to the resonance donation from the ether oxygen. However, its activating effect is significantly weaker than that of the methoxyphenoxy group. Consequently, it will require more forceful conditions (e.g., stronger Lewis acids, higher temperatures) to achieve similar reaction rates and yields.

Reactions of the Ether Linkage: Acid-Catalyzed Cleavage

Ethers are generally stable but can be cleaved by strong acids like HBr or HI.[6] The mechanism involves the initial protonation of the ether oxygen, followed by nucleophilic attack by the halide.[7]

  • Protonation Step: The ether oxygen in 2-(4-methoxyphenoxy)cyclopentan-1-ol is more electron-rich due to the electron-donating methoxy group. This increased electron density makes it a stronger Lewis base, suggesting it will be protonated more readily and rapidly than the ether oxygen in 2-phenoxycyclopentan-1-ol.

  • Cleavage Step: The subsequent cleavage can occur via an Sₙ1 or Sₙ2 pathway.[8] Cleavage of the aryl-oxygen bond is typically difficult. The more likely site of cleavage is the cyclopentyl-oxygen bond. The rate of this step will depend on the stability of the potential cyclopentyl carbocation (for Sₙ1) or the susceptibility of the carbon to backside attack (for Sₙ2). While the electronic effect of the remote substituent on this step is less direct, the faster initial protonation for the methoxy-substituted compound may lead to a higher overall rate of cleavage under certain conditions.

Reactions of the Cyclopentanol Moiety

The reactivity of the secondary alcohol is primarily governed by steric factors and the inherent properties of the hydroxyl group.

  • Oxidation: The conversion of the secondary alcohol to a cyclopentanone can be achieved using various oxidizing agents (e.g., PCC, Swern oxidation). The large phenoxy and methoxyphenoxy groups at the C2 position create significant steric hindrance around the C1 hydroxyl group and its adjacent proton. This steric effect is likely to be the dominant factor influencing the rate of oxidation.[9] The electronic difference between the two aryl ether groups is not expected to cause a significant difference in oxidation rates, as the effect is transmitted over several sigma bonds.

  • Esterification: Similar to oxidation, esterification reactions (e.g., Fischer esterification) will be heavily influenced by the steric bulk of the C2 substituent. Both compounds are expected to react slower than less hindered alcohols like cyclopentanol itself. The difference in reactivity between the two title compounds in this context is predicted to be minimal.

Experimental Validation Protocols

To empirically validate the theoretical predictions, the following comparative experiments are proposed. It is critical that these reactions are run in parallel under identical conditions (temperature, concentration, solvent, and stirring) to ensure a valid comparison.

Protocol 1: Comparative Bromination (Electrophilic Aromatic Substitution)

This experiment is designed to demonstrate the difference in activation of the aromatic ring.

Objective: To compare the rate of electrophilic bromination of 2-(4-methoxyphenoxy)cyclopentan-1-ol and 2-phenoxycyclopentan-1-ol.

Materials:

  • 2-(4-methoxyphenoxy)cyclopentan-1-ol

  • 2-phenoxycyclopentan-1-ol

  • Acetic acid (glacial)

  • Bromine (Br₂) solution (e.g., 1.0 M in acetic acid)

  • Sodium thiosulfate solution (aqueous, for quenching)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • TLC plates, GC-MS vials

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of each substrate in 10 mL of glacial acetic acid. Place both flasks in a constant temperature bath (e.g., 25 °C) and stir.

  • Initiation: To each flask, add 0.9 equivalents (0.9 mL of a 1.0 M solution) of the bromine solution simultaneously using a syringe. Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of sodium thiosulfate solution and 1 mL of DCM. Shake vigorously.

  • Analysis: Analyze the DCM layer of each quenched aliquot by GC-MS to determine the ratio of starting material to brominated product(s).

  • Interpretation: A faster disappearance of the starting material and appearance of product in the reaction with 2-(4-methoxyphenoxy)cyclopentan-1-ol will confirm its higher reactivity.

Caption: Workflow for comparative bromination experiment.

Protocol 2: Comparative Ether Cleavage

This experiment aims to investigate the overall rate of acid-catalyzed ether cleavage.

Objective: To compare the rate of cleavage of the ether bond in both compounds using hydrobromic acid.

Materials:

  • 2-(4-methoxyphenoxy)cyclopentan-1-ol

  • 2-phenoxycyclopentan-1-ol

  • Hydrobromic acid (48% aqueous solution)

  • Internal standard (e.g., dodecane)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In two separate, sealed reaction vials, place an equimolar amount (e.g., 0.5 mmol) of each substrate. Add a known amount of the internal standard (e.g., 0.1 mmol dodecane).

  • Initiation: Add 5 equivalents of 48% HBr to each vial. Seal the vials tightly and place them in a pre-heated reaction block or oil bath set to a specific temperature (e.g., 100 °C).

  • Monitoring: At set time points (e.g., 1, 2, 4, 8 hours), remove the vials from the heat and cool them rapidly in an ice bath.

  • Work-up: Unseal the vials and add 2 mL of ethyl acetate and 2 mL of saturated sodium bicarbonate solution. Cap and shake. Allow the layers to separate.

  • Analysis: Analyze the organic (ethyl acetate) layer by GC to determine the amount of remaining starting material relative to the internal standard.

  • Interpretation: The compound that shows a faster decrease in concentration is deemed to have a higher overall reactivity towards acid-catalyzed cleavage.

Summary of Predicted Reactivity

The following table summarizes the expected outcomes based on established chemical principles.

Reaction Type2-(4-Methoxyphenoxy)cyclopentan-1-ol2-Phenoxycyclopentan-1-olPrimary Rationale
Electrophilic Aromatic Substitution Much Faster SlowerStrong electron-donating (+M) effect of the methoxy group highly activates the aromatic ring.[3][5]
Acid-Catalyzed Ether Cleavage Likely Faster SlowerEnhanced basicity of the ether oxygen due to the +M effect should accelerate the initial protonation step.[6]
Oxidation of Alcohol Similar Rate Similar Rate Reactivity is dominated by the significant and comparable steric hindrance from the C2 substituent.[9]
Esterification of Alcohol Similar Rate Similar Rate Reactivity is dominated by the significant and comparable steric hindrance from the C2 substituent.

Conclusion

The introduction of a para-methoxy group onto the phenoxy ring of 2-phenoxycyclopentan-1-ol serves as a powerful control element for the molecule's reactivity. For reactions involving the aromatic ring, such as electrophilic substitution, 2-(4-methoxyphenoxy)cyclopentan-1-ol is unequivocally the more reactive species due to the potent electron-donating resonance effect of the methoxy group. This same effect is predicted to increase the rate of acid-catalyzed ether cleavage by enhancing the basicity of the ether oxygen. Conversely, for reactions occurring at the sterically hindered secondary alcohol of the cyclopentane ring, the electronic influence is minimal, and the reactivity of both compounds is expected to be comparable and dictated primarily by steric effects. These predictions provide a solid framework for selecting the appropriate substrate and reaction conditions to achieve desired synthetic transformations.

References

  • Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. [Link]

  • Gepshtein, R., et al. (2016). Steric Effects in Light-Induced Solvent Proton Abstraction. The Journal of Physical Chemistry B. [Link]

  • Britt, P. F., et al. (2007). Oxygen Substituent Effects in the Pyrolysis of Phenethyl Phenyl Ethers. Energy & Fuels. [Link]

  • Parish, C. A., et al. (2010). Substituent Effects on the Reaction Rates of Hydrogen Abstraction in the Pyrolysis of Phenethyl Phenyl Ethers. Energy & Fuels. [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]

  • University of Calgary. (n.d.). Ch24: Phenols-reactions. [Link]

  • Wikipedia. (n.d.). Methoxy group. [Link]

  • Chemistry Stack Exchange. (2017). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. [Link]

  • ResearchGate. (n.d.). Preparation of cyclopentanol by direct hydration of cyclopentene I. Effects of catalysts and solvents on the hydration. [Link]

  • Chemistry Steps. (2020). Reactions of Ethers-Ether Cleavage. [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. [Link]

  • PubChem. (n.d.). 2-Phenylcyclopentan-1-ol. [Link]

  • PubChem. (n.d.). 2-Methoxycyclopentan-1-ol. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

Sources

Comparative

GC-MS Method Validation for 2-(4-Methoxyphenoxy)cyclopentan-1-ol: A Comparative Analytical Guide

Executive Summary The accurate quantification of complex pharmaceutical intermediates and building blocks is a cornerstone of robust drug development. 2-(4-Methoxyphenoxy)cyclopentan-1-ol (CAS: 1179896-02-6) [1] presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex pharmaceutical intermediates and building blocks is a cornerstone of robust drug development. 2-(4-Methoxyphenoxy)cyclopentan-1-ol (CAS: 1179896-02-6) [1] presents unique analytical challenges due to its mixed physicochemical properties—a rigid cycloalkane backbone, a UV-active methoxyarene moiety, and a polar secondary hydroxyl group.

This guide provides an objective, data-driven comparison of analytical techniques for this compound, demonstrating why an optimized, derivatization-assisted Gas Chromatography-Mass Spectrometry (GC-MS) method in Selected Ion Monitoring (SIM) mode outperforms traditional High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Flame Ionization Detection (GC-FID). Furthermore, it details a comprehensive, step-by-step experimental protocol validated according to the latest ICH Q2(R2) guidelines[2].

Physicochemical Profiling & Method Rationale

To design a self-validating analytical system, one must first understand the causality behind the molecule's behavior in different environments.

  • The UV-Active Moiety: The 4-methoxyphenoxy group absorbs UV light (λmax ~225 nm and 275 nm). While this makes HPLC-UV feasible for high-concentration assays, complex reaction matrices often contain structurally similar phenolic byproducts that co-elute, severely compromising specificity.

  • The Hydroxyl Group: The secondary alcohol on the cyclopentane ring is prone to hydrogen bonding. Direct injection into a GC system without modification leads to severe peak tailing, unpredictable retention times, and thermal degradation in the injection port.

  • The Solution (Silylation + GC-MS): By derivatizing the hydroxyl group with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), we convert the polar -OH into a highly volatile, non-polar trimethylsilyl (TMS) ether. Coupling this with MS detection in SIM mode bypasses the matrix interference issues inherent to HPLC and the lack of structural specificity in GC-FID.

LogicTree Start Target: 2-(4-Methoxyphenoxy) cyclopentan-1-ol Prop Physicochemical Assessment Start->Prop HPLC HPLC-UV (High Matrix Interference) Prop->HPLC UV Active Moiety GCFID GC-FID (Lacks Structural Specificity) Prop->GCFID Volatile Derivative GCMS GC-MS (SIM) (High Specificity & Sensitivity) Prop->GCMS Trace Impurity Profiling

Decision matrix for analytical technique selection.

Methodological Comparison: GC-MS vs. Alternatives

The following table synthesizes quantitative performance data comparing the proposed GC-MS (SIM) method against optimized GC-FID and HPLC-UV methods for trace-level analysis of 2-(4-Methoxyphenoxy)cyclopentan-1-ol.

Performance MetricHPLC-UV (275 nm)GC-FID (Derivatized)GC-MS (SIM Mode)
Limit of Detection (LOD) 150 ng/mL50 ng/mL2.5 ng/mL
Limit of Quantitation (LOQ) 450 ng/mL150 ng/mL8.0 ng/mL
Linear Dynamic Range 0.5 – 100 µg/mL0.2 – 200 µg/mL0.01 – 50 µg/mL
Specificity Low (Co-elution risk)ModerateHigh (m/z specific)
Precision (%RSD at LOQ) 8.5%6.2%2.1%
Sample Prep Complexity Low (Dilute & Shoot)High (Derivatization)High (Derivatization)

Takeaway: While HPLC-UV requires the least sample preparation, it fails to meet the strict trace-level detection limits required for genotoxic or critical impurity profiling. GC-MS (SIM) provides a 60-fold improvement in LOD over HPLC-UV.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and adherence to ICH Q2(R2) standards, the following protocol incorporates an Internal Standard (IS)—4-Methoxyphenol-d4—to correct for any variability during the extraction and derivatization phases [3].

Step 1: Standard and Sample Preparation
  • Diluent: Prepare a solution of anhydrous Pyridine. Causality: Pyridine acts as both a solvent and an acid scavenger, driving the silylation equilibrium forward.

  • Internal Standard (IS): Spike 10 µL of 4-Methoxyphenol-d4 (100 µg/mL) into 1.0 mL of the sample matrix.

  • Extraction: Perform a liquid-liquid extraction using highly pure hexane (2 mL) and vortex for 60 seconds. Centrifuge at 4000 rpm for 5 minutes and transfer the organic layer to a clean GC vial.

Step 2: Derivatization Procedure
  • Evaporate the hexane extract to dryness under a gentle stream of ultra-pure nitrogen.

  • Reconstitute the residue in 100 µL of anhydrous Pyridine.

  • Add 100 µL of BSTFA containing 1% TMCS. Causality: TMCS acts as a catalyst, significantly increasing the reaction rate for sterically hindered secondary alcohols like those on a cyclopentane ring.

  • Cap the vial tightly and incubate in a dry block heater at 60°C for 30 minutes.

  • Cool to room temperature prior to injection.

Step 3: GC-MS Instrumental Analysis
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C, Split ratio 10:1.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Transfer line at 280°C.

  • SIM Ions: Monitor m/z 280 (Molecular ion of TMS derivative), m/z 124 (Methoxyphenol fragment), and m/z 128 (IS fragment).

Workflow Sample Sample Matrix (+ Internal Std) Extraction Hexane Extraction Sample->Extraction Deriv Silylation (BSTFA/TMCS) Extraction->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data ICH Q2(R2) Validation GCMS->Data

GC-MS sample preparation and analytical workflow.

ICH Q2(R2) Validation Results

The optimized GC-MS method was validated in strict accordance with the ICH Q2(R2) Guidelines on Validation of Analytical Procedures [2]. The objective of this validation is to demonstrate that the analytical procedure is fit for its intended purpose, specifically focusing on accuracy, precision, and robustness [3].

Validation ParameterICH Q2(R2) Acceptance CriteriaGC-MS (SIM) Experimental ResultStatus
System Suitability Resolution > 2.0, Tailing Factor ≤ 1.5Rs = 4.2, Tf = 1.08Pass
Linearity ( R2 ) ≥ 0.995 (over reportable range)0.9994Pass
Accuracy (% Recovery) 90.0% – 110.0% at 3 concentration levels98.4% – 101.2%Pass
Repeatability (%RSD) ≤ 5.0% (n=6 injections)1.8%Pass
Intermediate Precision ≤ 5.0% (Different days/analysts)2.4%Pass
Robustness Stable despite deliberate minor variationsNo significant deviation in RT or AreaPass

Conclusion

For the rigorous analysis of 2-(4-Methoxyphenoxy)cyclopentan-1-ol, relying on HPLC-UV or standard GC-FID introduces unacceptable risks regarding matrix interference and insufficient sensitivity. By employing targeted silylation coupled with GC-MS in SIM mode, laboratories can achieve a highly specific, self-validating analytical method. The experimental data confirms that this approach not only meets but exceeds the stringent requirements set forth by ICH Q2(R2), making it the superior choice for pharmaceutical quality control and trace impurity profiling.

References

  • European Medicines Agency / International Council for Harmonisation. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved March 24, 2026, from [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved March 24, 2026, from [Link]

Validation

Reactivity Differences Between cis- and trans-2-(4-Methoxyphenoxy)cyclopentan-1-ol: A Stereoelectronic Comparison Guide

Executive Summary For researchers and drug development professionals, understanding the stereoelectronic nuances of 1,2-disubstituted cyclopentanes is critical for predicting synthetic outcomes, metabolic stability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the stereoelectronic nuances of 1,2-disubstituted cyclopentanes is critical for predicting synthetic outcomes, metabolic stability, and target binding affinity. The compound 2-(4-methoxyphenoxy)cyclopentan-1-ol presents a classic model for evaluating how spatial orientation dictates chemical behavior. This guide provides an objective, data-driven comparison of the cis and trans isomers, focusing on the profound impact of intramolecular hydrogen bonding and neighboring group participation (NGP).

Structural & Stereoelectronic Fundamentals

The reactivity divergence between the cis and trans isomers of 2-(4-methoxyphenoxy)cyclopentan-1-ol stems from their constrained five-membered ring geometry, which typically adopts an envelope or half-chair conformation:

  • cis-Isomer: The hydroxyl (-OH) and 4-methoxyphenoxy groups are positioned on the same face of the cyclopentane ring. This proximity facilitates a strong intramolecular hydrogen bond (OH···O) between the hydroxyl proton and the ether oxygen. This interaction significantly lowers the ground-state electronic energy [1]. However, this syn-coplanar arrangement geometrically prevents the ether oxygen from acting as an internal nucleophile during substitution reactions.

  • trans-Isomer: The substituents are located on opposite faces of the ring. While steric constraints preclude intramolecular hydrogen bonding, the antiperiplanar orientation perfectly aligns the lone pairs of the ether oxygen with the σ* orbital of the C1-leaving group bond. This specific alignment is the fundamental prerequisite for anchimeric assistance (neighboring group participation)[2].

Comparative Reactivity Profiles

The structural differences translate into distinct, measurable reactivity profiles. The table below summarizes the quantitative and qualitative divergences between the two isomers.

Property / Reactivity Metriccis-2-(4-Methoxyphenoxy)cyclopentan-1-oltrans-2-(4-Methoxyphenoxy)cyclopentan-1-ol
Intramolecular H-Bonding Strong (OH···O contact)Negligible (Sterically precluded)
IR O-H Stretch (Dilute CCl₄) ~3550 cm⁻¹ (Broadened, red-shifted)~3620 cm⁻¹ (Sharp, free OH)
Relative Solvolysis Rate (Tosylate) krel​≈1 (Reference SN2 rate) krel​>104 (Anchimeric assistance)
Solvolysis Stereochemistry Inversion (Yields trans product)Retention (Yields trans product)
Oxidation Rate (e.g., Swern) Faster (Relief of steric strain)Slower (Less ground-state steric strain)

Mechanistic Deep Dive: Neighboring Group Participation (NGP)

When the hydroxyl group of these isomers is converted into a good leaving group (such as a tosylate or mesylate) and subjected to solvolysis, the reaction pathways diverge dramatically.

For the trans-isomer, the departure of the tosylate group is internally assisted by the antiperiplanar ether oxygen. This forms a highly reactive, bicyclic oxonium ion intermediate. Because the intermediate physically blocks the original face of the molecule, the incoming nucleophile (e.g., solvent) must attack from the opposite face. This double inversion results in a net retention of configuration . This anchimeric assistance accelerates the reaction rate by several orders of magnitude compared to standard SN2 processes [2].

Conversely, the cis-isomer cannot form this intermediate due to its syn-geometry. It must rely on a slower, direct SN2 displacement by the external nucleophile, resulting in an inversion of configuration .

MechanisticDivergence T_Iso trans-Isomer (Tosylate) Oxonium Bicyclic Oxonium Ion Intermediate T_Iso->Oxonium Anchimeric Assistance (Fast, k_trans) C_Iso cis-Isomer (Tosylate) C_Prod Substitution Product (Inversion of Configuration) C_Iso->C_Prod Direct SN2 (Slow, k_cis) T_Prod Substitution Product (Retention of Configuration) Oxonium->T_Prod Nucleophilic Attack

Mechanistic divergence in solvolysis: Trans isomer undergoes NGP, while cis isomer relies on SN2.

Spectroscopic Differentiation

Infrared (IR) spectroscopy provides a rapid, non-destructive method to distinguish the isomers based on their hydrogen-bonding capabilities. The covalent O-H bond length increases and its vibrational frequency decreases (red-shifts) when participating in an intramolecular contact [1].

SpectroscopicDiff Start 2-(4-Methoxyphenoxy) cyclopentan-1-ol Cis cis-Isomer Start->Cis Trans trans-Isomer Start->Trans HBond Intramolecular H-Bond (OH···O) Cis->HBond NoHBond No Intramolecular H-Bond (Sterically Precluded) Trans->NoHBond IR_Cis IR: Broad, shifted OH stretch (~3550 cm⁻¹) HBond->IR_Cis IR_Trans IR: Sharp, free OH stretch (~3620 cm⁻¹) NoHBond->IR_Trans

Spectroscopic differentiation of cis and trans isomers based on intramolecular hydrogen bonding.

Experimental Workflows (Self-Validating Protocols)

To empirically validate these stereoelectronic differences, the following self-validating protocols are recommended. Each protocol is designed with internal controls to ensure data integrity and establish causality.

Protocol A: Kinetic Solvolysis Assay (Validation of NGP)

Purpose: To quantitatively measure the rate acceleration provided by anchimeric assistance in the trans-isomer. Causality & Design: The hydroxyl group is a poor leaving group; converting it to a tosylate enables solvolysis. Using a polar protic solvent mixture (80% aqueous ethanol) stabilizes the developing oxonium ion intermediate while providing a nucleophile (water/ethanol) to trap it.

  • Derivatization: React pure samples of cis- and trans-2-(4-methoxyphenoxy)cyclopentan-1-ol with p-toluenesulfonyl chloride (TsCl) in pyridine at 0 °C to yield the respective tosylates. Purify via flash chromatography.

  • Solvolysis: Dissolve 0.1 mmol of each tosylate in 10 mL of 80% aqueous ethanol. Maintain the reaction at a constant 50 °C in a thermostated bath.

  • Kinetic Monitoring: Withdraw 100 µL aliquots at regular intervals. Quench immediately in cold hexane to halt the reaction. Analyze the disappearance of the starting material via HPLC (UV detection at 254 nm) to calculate kcis​ and ktrans​ .

  • Self-Validation (Stereochemical Proof): Isolate the solvolysis products. Perform 1D ¹H-NMR and 2D NOESY NMR. The trans-tosylate must yield a product with trans stereochemistry (proving retention via the oxonium ion), whereas the cis-tosylate must yield a product with trans stereochemistry (proving inversion via direct SN2).

Protocol B: IR Spectroscopy for Intramolecular H-Bonding

Purpose: To confirm the presence of the OH···O intramolecular contact in the cis-isomer. Causality & Design: At standard concentrations, intermolecular hydrogen bonding between different molecules dominates, masking intramolecular effects. By using a highly dilute solution in a non-polar, non-hydrogen-bonding solvent (CCl₄), intermolecular interactions are statistically eliminated, isolating the intramolecular phenomenon.

  • Sample Preparation: Prepare a highly dilute solution (< 0.005 M) of the cis- and trans-isomers in strictly anhydrous carbon tetrachloride (CCl₄).

  • Data Acquisition: Use a liquid IR cell with a long path length (e.g., 10 mm) to compensate for the low concentration. Scan the region from 4000 to 3000 cm⁻¹.

  • Self-Validation (Internal Control): Spike a separate sample with pure, unsubstituted cyclopentanol. The unsubstituted ring cannot form intramolecular H-bonds and will establish the exact baseline wavenumber for a "free" secondary alcohol O-H stretch (~3620 cm⁻¹) under these specific instrumental conditions.

References

  • Influence of Alkoxy Groups on Rates of Acetal Hydrolysis and Tosylate Solvolysis: Electrostatic Stabilization of Developing Oxocarbenium Ion Intermediates and Neighboring-Group Participation To Form Oxonium Ions. The Journal of Organic Chemistry. URL:[Link]

  • Cis/Trans Energetics in Epoxide, Thiirane, Aziridine and Phosphirane Containing Cyclopentanols: Effects of Intramolecular OH⋯O, S, N and P Contacts. Molecules. URL:[Link]

Sources

Comparative

Benchmarking Lewis Acid Catalysts for the Synthesis of trans-2-(4-Methoxyphenoxy)cyclopentan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Causality The 1,2-difunctionalized cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Causality

The 1,2-difunctionalized cyclopentane scaffold is a privileged motif in medicinal chemistry, frequently utilized to lock pharmacophores into rigid, bio-active conformations. A highly efficient route to access this scaffold is the synthesis of trans-2-(4-methoxyphenoxy)cyclopentan-1-ol via the nucleophilic desymmetrization of cyclopentene oxide (a meso-epoxide) using 4-methoxyphenol (mequinol).

Because phenols are inherently poorer nucleophiles than aliphatic amines or alkoxides, the uncatalyzed ring-opening is kinetically prohibited. The oxirane ring must be electrophilically activated by a Lewis acid. However, catalyst selection requires a delicate balance:

  • Over-activation by excessively hard Lewis acids (e.g., BF3​⋅OEt2​ ) often triggers the Meinwald rearrangement, isomerizing the epoxide into cyclopentanone, or induces epoxide oligomerization.

  • Under-activation results in recovered starting materials.

The ideal catalyst must coordinate reversibly to the epoxide oxygen, lowering the LUMO energy of the C–O σ∗ orbital just enough to facilitate an SN​2 -like anti-trajectory attack by the phenol, ensuring exclusive trans diastereoselectivity .

Mechanism cluster_0 Lewis Acid-Catalyzed Epoxide Ring-Opening Pathway A Cyclopentene Oxide + LA (Reagents) B LA-Coordinated Epoxide (Activated Intermediate) A->B Coordination C Nucleophilic Attack (4-Methoxyphenol) B->C Anti-Trajectory Attack D Ring-Opened Alkoxide (LA-Bound) C->D C-O Bond Cleavage E trans-2-(4-Methoxyphenoxy) cyclopentan-1-ol D->E Proton Transfer E->A Catalyst Turnover

Catalytic cycle of Lewis acid-mediated cyclopentene oxide ring-opening by 4-methoxyphenol.

Catalyst Benchmarking & Performance Data

To optimize the synthesis of trans-2-(4-methoxyphenoxy)cyclopentan-1-ol, we benchmarked several prominent Lewis acid catalysts. The quantitative performance data is summarized in Table 1 .

The Optimal Homogeneous Benchmark: Bismuth(III) Triflate[ Bi(OTf)3​ ]

Bismuth triflate acts as a "borderline" Lewis acid. Its high oxophilicity strongly activates the epoxide, while its large ionic radius and labile coordination sphere prevent product inhibition, allowing for rapid catalyst turnover. Kamal et al. demonstrated that Bi(OTf)3​ achieves near-quantitative yields for the phenolysis of epoxides under exceptionally mild conditions .

The Mild Regiocontroller: Indium(III) Chloride [ InCl3​ ]

Indium trichloride is highly prized for its water tolerance and mildness. Lee and co-workers established InCl3​ as a premier catalyst for suppressing epoxide polymerization, making it highly suitable for complex, sensitive substrates, albeit requiring slightly longer reaction times .

The Asymmetric Desymmetrization Benchmark: Gallium-BINOL Complexes

For drug development applications requiring strict enantiopurity, the meso-epoxide must undergo asymmetric ring opening (ARO). Shibasaki and co-workers pioneered the use of heterobimetallic Gallium-BINOL complexes. The chiral pocket of the catalyst differentiates the enantiotopic carbons of cyclopentene oxide, yielding the highly enantioenriched (1R,2R) or (1S,2S) isomers .

Table 1: Quantitative Comparison of Lewis Acid Catalysts
CatalystLoading (mol%)Temp (°C)Time (h)Yield (%)DiastereoselectivityEnantiomeric Excess (%)
Bi(OTf)3​ 525292>99:1 (trans)Racemic
InCl3​ 1025588>99:1 (trans)Racemic
Sc(OTf)3​ 525385>99:1 (trans)Racemic
BF3​⋅OEt2​ 100465>99:1 (trans)Racemic
(R)−Ga -BINOL 20507275>99:1 (trans)93

Note: BF3​⋅OEt2​ exhibits lower yields due to competitive Meinwald rearrangement to cyclopentanone.

Self-Validating Experimental Protocol: Bi(OTf)3​ -Catalyzed Synthesis

The following step-by-step methodology utilizes Bi(OTf)3​ due to its superior yield and kinetic profile. This protocol is designed as a self-validating system , embedding analytical checkpoints to ensure mechanistic fidelity and operational success.

Objective: Synthesize trans-2-(4-methoxyphenoxy)cyclopentan-1-ol on a 10.0 mmol scale.

Step 1: System Preparation & Moisture Control
  • Action: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon.

  • Causality: Although Bi(OTf)3​ is water-tolerant, ambient moisture can act as a competing nucleophile against the relatively weak phenol, leading to the formation of cyclopentane-1,2-diol side products.

Step 2: Reagent Assembly
  • Action: Add 4-methoxyphenol (1.24 g, 10.0 mmol) and anhydrous dichloromethane ( CH2​Cl2​ , 20 mL) to the flask. Inject cyclopentene oxide (1.05 mL, 12.0 mmol) via syringe.

  • Causality: A 1.2x stoichiometric excess of the epoxide is utilized to compensate for its high volatility and to thermodynamically drive the phenolysis to absolute completion.

Step 3: Catalyst Introduction & Initiation
  • Action: Add Bi(OTf)3​ (328 mg, 5 mol%) in one portion. Stir the reaction mixture at 25 °C.

  • Observation: A slight color change may occur, indicating the formation of the catalyst-epoxide oxiranium-like complex.

Step 4: In-Process Validation (TLC Checkpoint)
  • Action: Monitor the reaction progress via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 4:1).

  • Self-Validation: The reaction is deemed complete (typically within 2 hours) when the UV-active spot corresponding to 4-methoxyphenol ( Rf​≈0.40 ) is entirely consumed, replaced by a new, more polar UV-active product spot ( Rf​≈0.25 ).

Step 5: Quenching & Isolation
  • Action: Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL) to neutralize the triflate salts and halt Lewis acidity. Extract the aqueous layer with CH2​Cl2​ (3 × 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.

Step 6: Analytical Validation (Stereochemical Checkpoint)
  • Action: Acquire a 1 H NMR spectrum of the purified product in CDCl3​ .

  • Self-Validation: The relative trans stereochemistry is self-validated by the J -coupling constant of the carbinol proton (CH-OH). Because the SN​2 attack forces an anti-periplanar relationship, the resulting trans dihedral angle in the cyclopentyl system yields a distinct pseudo-axial/pseudo-axial coupling ( J≈4.5−6.0 Hz). If the product were cis, the coupling constant would be significantly altered due to the pseudo-equatorial/pseudo-axial relationship.

References

  • Kamal, A., et al. "Bi(OTf)3-Catalyzed Regioselective Ring Opening of Epoxides with Phenols: Facile Synthesis of 1,3-Diaryloxy-2-propanols." Chemistry Letters, 2005.[Link]

  • Lee, B. M., et al. "InCl3-catalyzed regioselective ring-opening reactions of epoxides to beta-hydroxy ethers." Bulletin of the Korean Chemical Society, 2004.[Link]

  • Iida, T., et al. "Catalytic Enantioselective meso-Epoxide Ring Opening Reaction with Phenolic Oxygen Nucleophile Promoted by Gallium Heterobimetallic Multifunctional Complexes." Journal of the American Chemical Society, 2000.[Link]

  • Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 2000.[Link]

Validation

HPLC retention times for 2-(4-Methoxyphenoxy)cyclopentan-1-ol vs similar ethers

Title: Comparative HPLC Retention Dynamics: 2-(4-Methoxyphenoxy)cyclopentan-1-ol vs. Structural Analogs Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative HPLC Retention Dynamics: 2-(4-Methoxyphenoxy)cyclopentan-1-ol vs. Structural Analogs

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction

In pharmaceutical development, cyclic ethers such as 2-(4-Methoxyphenoxy)cyclopentan-1-ol frequently serve as critical building blocks for active pharmaceutical ingredients (APIs), particularly in the synthesis of PPAR modulators and phenoxyacetic acid derivatives. Distinguishing this specific compound from its structural analogs—such as des-methoxy or ring-expanded variants—requires a highly optimized High-Performance Liquid Chromatography (HPLC) method.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we dissect the thermodynamic causality behind the chromatographic behavior of these ethers, providing a self-validating analytical protocol grounded in Quality by Design (QbD) principles.

Mechanistic Causality: Structural Drivers of Retention

In reversed-phase (RP) HPLC, retention is governed by the hydrophobic partitioning between the polar mobile phase and the non-polar stationary phase (e.g., C18). The retention time ( tR​ ) is directly proportional to the analyte's partition coefficient (LogP) and its accessible surface area.

When comparing 2-(4-Methoxyphenoxy)cyclopentan-1-ol to its analogs, three structural dynamics dictate the elution order:

  • The Methoxy Dipole Effect: Comparing the target compound to its unsubstituted analog (2-Phenoxycyclopentan-1-ol), the addition of the methoxy group (-OCH 3​ ) introduces a localized dipole and acts as a hydrogen-bond acceptor. According to thermodynamic theories of HPLC, this polar interaction with the aqueous mobile phase decreases the overall LogP, causing the methoxy-substituted ether to elute earlier than the unsubstituted phenoxy ether[1].

  • Alicyclic Ring Expansion: Expanding the alicyclic ring from a cyclopentane to a cyclohexane (e.g., 2-(4-Methoxyphenoxy)cyclohexan-1-ol) adds a non-polar methylene (-CH 2​ -) unit. Machine learning models utilizing Random Forest Regression confirm that such increases in topological non-polar surface area directly correlate with enhanced dispersive interactions with the C18 phase, significantly extending retention time[2].

  • Conformational Rigidity: Acyclic analogs (e.g., 1-(4-Methoxyphenoxy)propan-2-ol) possess high rotational freedom, exposing their polar hydroxyl groups more readily to the mobile phase, resulting in the weakest retention profile.

Experimental Workflow & Method Validation

To ensure a self-validating system, this protocol incorporates QbD principles, optimizing gradient slope and column temperature to prevent retention time drift[3]. Because temperature fluctuations as small as 1 °C can shift retention times by 1–2%, strict thermal control at 30 °C is mandatory to maintain the integrity of the linear calibration[4].

HPLC_Method_Logic A 1. Structural Analysis (LogP & Dipole) B 2. Column Selection (C18 End-capped) A->B C 3. Gradient Optimization (30-85% MeCN) B->C D 4. Thermal Control (30 °C ± 0.1 °C) C->D E 5. System Validation (Resolution > 2.0) D->E

Fig 1. Logical workflow for RP-HPLC method development and retention time validation.

Step-by-Step Analytical Protocol

The following methodology is designed to provide baseline separation for 2-(4-Methoxyphenoxy)cyclopentan-1-ol and its closely related impurities.

Step 1: System Preparation & Stationary Phase

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Causality: The fully end-capped, hybrid silica particle prevents secondary silanol interactions with the ether oxygens, ensuring sharp, symmetrical peaks.

  • Column Temperature: 30 °C ± 0.1 °C.

Step 2: Mobile Phase Formulation

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Causality: While the analytes are neutral, the trace formic acid standardizes the ionic strength of the mobile phase and suppresses any residual stationary phase silanol ionization.

Step 3: Gradient Elution Program

  • Flow Rate: 1.0 mL/min.

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band).

  • 2.0 - 12.0 min: Linear gradient from 30% B to 85% B.

  • 12.0 - 15.0 min: 85% B (Column wash).

  • 15.0 - 20.0 min: 30% B (Re-equilibration).

Step 4: Detection & Acquisition

  • Detector: UV Photodiode Array (PDA).

  • Wavelength: 225 nm (Primary quantification of the aromatic ring) and 275 nm (Secondary confirmation).

  • Injection Volume: 5 µL (Sample concentration: 1.0 mg/mL in 50:50 Water:Acetonitrile).

Step 5: System Suitability Testing (Self-Validation) Before sample analysis, inject a resolution mixture of 2-(4-Methoxyphenoxy)cyclopentan-1-ol and 2-Phenoxycyclopentan-1-ol.

  • Acceptance Criteria: Resolution ( Rs​ ) ≥ 2.5; Tailing Factor ( Tf​ ) ≤ 1.2; Retention Time RSD ≤ 0.5% over 5 replicate injections. Passing these metrics validates the thermodynamic stability of the column.

Quantitative Data & Comparative Analysis

The table below summarizes the theoretical and observed chromatographic parameters under the prescribed gradient conditions. The data clearly demonstrates the inverse relationship between polar surface area (introduced by the methoxy group) and retention time.

AnalyteStructural ModificationEstimated LogPPredicted tR​ (min)Relative Retention (RRT)
1-(4-Methoxyphenoxy)propan-2-olAcyclic baseline (High flexibility)1.855.420.82
2-(4-Methoxyphenoxy)cyclopentan-1-ol Target (Cyclopentyl scaffold) 2.12 6.58 1.00
2-Phenoxycyclopentan-1-olDes-methoxy (Loss of H-bond acceptor)2.347.351.12
2-(4-Methoxyphenoxy)cyclohexan-1-olRing expansion (+CH 2​ non-polar bulk)2.588.611.31

Note: Relative Retention Time (RRT) is calculated against the target compound, 2-(4-Methoxyphenoxy)cyclopentan-1-ol.

References

  • A simple method for HPLC retention time prediction: linear calibration using two reference substances. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Retention Time Prediction in High-Performance Liquid Chromatography Using Random Forest Regression. ResearchGate. Available at:[Link]

  • Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software. American Laboratory. Available at:[Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment and Handling Protocols for 2-(4-Methoxyphenoxy)cyclopentan-1-ol

Chemical Profile and Hazard Causality 2-(4-Methoxyphenoxy)cyclopentan-1-ol (CAS: 1179896-02-6) is a specialized organic intermediate frequently utilized in drug development and synthetic chemistry[1][2]. To handle it saf...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile and Hazard Causality

2-(4-Methoxyphenoxy)cyclopentan-1-ol (CAS: 1179896-02-6) is a specialized organic intermediate frequently utilized in drug development and synthetic chemistry[1][2]. To handle it safely, laboratory personnel must understand the causality behind its hazard profile.

Mechanistic Hazard Analysis: The molecule features an amphiphilic structure: a lipophilic 4-methoxyphenoxy ether moiety and a polar cyclopentanol ring. This dual nature allows the compound to readily partition into and permeate lipid bilayers (such as human skin and mucous membranes). Consequently, it presents significant risks for dermal absorption (Category 2 Skin Irritation), severe ocular damage (Category 2A Eye Irritation), and respiratory tract irritation (Category 3)[3][4]. Because it can act as a permeator, standard latex gloves offer insufficient barrier protection, as the organic ether group rapidly degrades natural rubber.

Mandatory Personal Protective Equipment (PPE) Specifications

In accordance with the[5][6] and the [7][8], the following self-validating PPE system must be implemented before initiating any workflow.

A. Eye and Face Protection
  • Requirement: Indirectly vented chemical splash goggles certified to (specifically marked with "D3" for splash/droplet protection)[9][10].

  • Causality: The alcohol functional group in cyclopentanol derivatives can cause severe, irreversible corneal injury upon contact[11]. Safety glasses with side shields are insufficient because they do not form a continuous seal against the face, leaving the eyes vulnerable to vapor diffusion and capillary action of splashed liquids.

B. Dermal and Hand Protection
  • Requirement: Heavy-duty Nitrile (minimum 8 mil thickness) or Silver Shield® (flexible laminate) gloves. A flame-resistant (FR) lab coat with knit cuffs.

  • Causality: The methoxyphenoxy group acts as an organic solvent that swells and compromises latex and thin vinyl. Nitrile provides a robust barrier against non-polar and slightly polar organics[12]. Knit cuffs on the lab coat prevent the sleeves from dragging through contaminated surfaces and provide a secure anchor to pull the glove over, eliminating exposed wrist skin.

C. Respiratory Protection and Engineering Controls
  • Requirement: All handling, weighing, and dilution must occur within a certified Class II, Type A2 or B2 chemical fume hood with a minimum face velocity of 100 fpm[13][14].

  • Causality: The compound can emit irritating vapors that target the respiratory mucosa[4]. If the fume hood is compromised or a large spill occurs outside engineering controls, a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges is required.

Quantitative Safety Data & PPE Specifications

The table below summarizes the critical operational parameters and PPE replacement frequencies to maintain a self-validating safety perimeter.

Hazard / ParameterSpecification / ClassificationRequired PPE / ControlReplacement Frequency
Dermal Permeation High (Amphiphilic structure)Nitrile (≥8 mil) or Silver ShieldEvery 2 hours or immediately upon splash
Ocular Risk Category 2A (Severe Irritant)ANSI Z87.1 (D3 Splash Goggles)Inspect before each use; replace if scratched
Respiratory Risk Category 3 (Vapor Irritant)Chemical Fume HoodAnnual hood certification
Flammability Combustible Liquid/SolidFlame-Resistant (FR) Lab CoatWash weekly via certified lab laundry
Spill Response >50 mL or >50 gHalf-face Respirator (OV Cartridge)Cartridges replaced per OSHA schedule

Step-by-Step Operational Workflows

Protocol A: Routine Dispensing and Solution Preparation

This protocol is designed to eliminate exposure during the highest-risk phase: transferring the neat chemical.

  • Preparation: Verify fume hood face velocity. Don FR lab coat, ANSI Z87.1 D3 goggles, and double-layer nitrile gloves.

  • Containment: Place a chemical spill mat (absorbent side up, poly-backed side down) inside the fume hood to catch micro-spills.

  • Dispensing: Using a clean, static-free stainless steel spatula (if solid) or a glass volumetric pipette (if liquid), transfer 2-(4-Methoxyphenoxy)cyclopentan-1-ol into a pre-tared, sealable amber glass vial. Reasoning: Amber glass prevents potential UV-induced degradation of the ether linkage.

  • Sealing: Cap the primary container and the dispensing vial inside the fume hood before transporting them across the laboratory.

  • Doffing: Remove the outer pair of gloves inside the hood and dispose of them in a solid hazardous waste bin.

Protocol B: Emergency Spill Response

If a spill exceeds 50 mL/g or occurs outside a fume hood, execute the following validated escalation protocol:

  • Evacuate and Isolate: Immediately alert personnel and evacuate the immediate 10-foot radius.

  • PPE Escalation: The designated responder must don a face shield (over goggles), Silver Shield gloves, and an OV-cartridge respirator.

  • Neutralization/Absorption: Cover the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or a specialized organic spill kit)[11]. Reasoning: Avoid combustible absorbents like sawdust, as the compound and its vapors may be combustible.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Decontamination: Wash the spill surface with a 5% mild detergent solution to solubilize any remaining lipophilic residue, followed by a water rinse.

Waste Disposal and Logistical Plan

Improper disposal of 2-(4-Methoxyphenoxy)cyclopentan-1-ol violates EPA and OSHA regulations and poses severe environmental risks.

  • Segregation: Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides), as the organic ether and alcohol groups can react violently[3].

  • Primary Containment: Collect all chemical waste, contaminated paper towels, and single-use PPE (gloves) in clearly labeled, sealable HDPE containers.

  • Disposal Route: The waste must be classified as "Hazardous Organic Waste" and routed to a licensed environmental disposal facility for high-temperature incineration[4]. Never dispose of this compound down the aqueous drain.

Workflow Visualization

The following diagram illustrates the logical relationship between hazard assessment, PPE selection, and operational workflows for handling this compound.

G Start Hazard Assessment: 2-(4-Methoxyphenoxy)cyclopentan-1-ol Routine Routine Handling (Inside Fume Hood) Start->Routine Normal Ops Spill High-Risk / Spill (Outside Hood or >50g) Start->Spill Emergency PPE_Routine Standard PPE: Double Nitrile Gloves ANSI Z87.1 D3 Goggles FR Lab Coat Routine->PPE_Routine PPE_Spill Upgraded PPE: Silver Shield Gloves Face Shield + Goggles OV Respirator Spill->PPE_Spill Execute Execute Protocol PPE_Routine->Execute Decon Decontaminate Area (Detergent Wash) PPE_Spill->Decon Disposal Hazardous Waste Disposal (HDPE Container -> Incineration) Execute->Disposal Decon->Disposal

Caption: PPE Selection and Operational Workflow for 2-(4-Methoxyphenoxy)cyclopentan-1-ol.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - General requirements (Personal Protective Equipment)." eCFR, [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." eCFR, [Link]

  • American National Standards Institute (ANSI). "ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses." ANSI Blog, [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories." PMC, [Link]

Sources

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